2-(2-t-Butoxyethoxy)ethanol

CAS No.: 110-09-8

Cat. No.: VC3797256

Molecular Formula: C8H18O3

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 110-09-8 |

|---|---|

| Molecular Formula | C8H18O3 |

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethanol |

| Standard InChI | InChI=1S/C8H18O3/c1-8(2,3)11-7-6-10-5-4-9/h9H,4-7H2,1-3H3 |

| Standard InChI Key | GICQWELXXKHZIN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OCCOCCO |

| Canonical SMILES | CC(C)(C)OCCOCCO |

Introduction

Chemical Identity and Structural Characteristics

Molecular and Structural Data

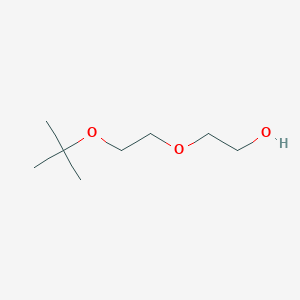

2-(2-t-Butoxyethoxy)ethanol (CAS 110-09-8) is defined by the IUPAC name 2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethanol . Its structure consists of a tert-butoxy group (-OC(CH₃)₃) linked via an ethoxy chain to a terminal ethanol moiety. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈O₃ |

| Molecular Weight | 162.23 g/mol |

| SMILES Notation | CC(C)(C)OCCOCCO |

| InChIKey | GICQWELXXKHZIN-UHFFFAOYSA-N |

| CAS Registry Number | 110-09-8 |

The compound’s branched tert-butyl group distinguishes it from linear-chain glycol ethers such as 2-(2-butoxyethoxy)ethanol (CAS 112-34-5), which exhibits a straight-chain butoxy group .

Physicochemical Properties

Spectroscopic Data

Synthesis and Industrial Production

Purification Challenges

The branched structure complicates distillation due to similar boiling points among glycol ether byproducts. Chromatographic techniques or fractional crystallization may be necessary for high-purity yields.

Applications and Functional Uses

Solvent Properties

Though unverified for this specific compound, tert-butyl glycol ethers generally serve as:

-

Co-solvents in paints and coatings, enhancing resin solubility without accelerating evaporation .

-

Extraction media in pharmaceuticals, leveraging their balanced hydrophilicity-lipophilicity.

Industrial Formulations

Potential niches include:

-

High-temperature lubricants, where the tert-butyl group’s stability could reduce thermal degradation.

-

Reaction intermediates for synthesizing surfactants with tailored branching.

Toxicological and Environmental Profile

Chronic Exposure Risks

Structural analogs demonstrate hematological effects (e.g., reduced erythrocyte counts) at repeated doses of 891 mg/kg/day in rodents . The tert-butyl group may alter metabolic pathways, potentially reducing the formation of toxic alkoxyacetic acid metabolites compared to linear-chain ethers.

Environmental Fate

Predicted no-effect concentrations (PNEC) for freshwater organisms are estimated at 1.5 mg/L for related glycol ethers . The tert-butyl variant’s higher logP value (estimated >1.5) suggests increased bioaccumulation potential, warranting further ecotoxicological study.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume